molecular formula C9H10N4O3S B11317265 Ethyl 2-[(6-hydroxy-9H-purin-2-YL)sulfanyl]acetate

Ethyl 2-[(6-hydroxy-9H-purin-2-YL)sulfanyl]acetate

Cat. No.: B11317265
M. Wt: 254.27 g/mol
InChI Key: YUQGXHIIAOIQEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PXYC1 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques. The compound is synthesized in a controlled laboratory environment to ensure high purity and yield .

Industrial Production Methods

Industrial production of PXYC1 is carried out in specialized facilities equipped with state-of-the-art technology. The process involves large-scale synthesis using optimized reaction conditions to achieve consistent quality. The compound is then purified and tested for its biological activity before being packaged for research use .

Chemical Reactions Analysis

Types of Reactions

PXYC1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of PXYC1 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .

Major Products Formed

The major products formed from the reactions of PXYC1 depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives with altered biological activities, while reduction can produce reduced forms with different properties .

Scientific Research Applications

PXYC1 has a wide range of applications in scientific research, including:

Mechanism of Action

PXYC1 exerts its effects by binding to the ribosomal protein S1 (RpsA) in Mycobacterium Tuberculosis. This binding inhibits the trans-translation process, which is crucial for the survival of the bacteria. By targeting RpsA, PXYC1 disrupts protein synthesis, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to PXYC1 include other ribosomal protein antagonists and antibacterial agents targeting Mycobacterium Tuberculosis. Some of these compounds are:

Uniqueness of PXYC1

PXYC1 is unique due to its high affinity for RpsA-CTD and RpsA-CTD Δ438A, making it a potent antagonist. Its ability to disrupt the trans-translation process in Mycobacterium Tuberculosis sets it apart from other antibacterial agents, highlighting its potential as a novel therapeutic agent .

Biological Activity

Ethyl 2-[(6-hydroxy-9H-purin-2-YL)sulfanyl]acetate is a compound that features a purine derivative linked to an ethyl acetate moiety through a sulfur atom. Its unique structure suggests potential biological activities, particularly due to the presence of the purine ring, which is integral to various biological processes. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₅N₃O₃S
  • Molecular Weight : Approximately 254.27 g/mol
  • Structural Features : The compound consists of an ethyl acetate group and a sulfanyl-linked purine derivative, which may influence its reactivity and biological interactions.

Biological Activities

This compound exhibits several biological activities that can be linked to its purine structure. Compounds with similar structures are often studied for their pharmacological properties, including:

  • Antiviral Activity : The purine derivatives are known to interact with nucleic acids, potentially inhibiting viral replication.
  • Anticancer Potential : Research indicates that compounds with purine structures can induce apoptosis in cancer cells by interfering with DNA synthesis.
  • Antimicrobial Properties : Some studies suggest that this compound may exhibit antibacterial and antifungal activities.

The mechanisms through which this compound exerts its effects are still being elucidated. Potential mechanisms include:

  • Interaction with Nucleic Acids : The compound may bind to DNA or RNA, disrupting their functions and leading to inhibition of cell proliferation.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in nucleotide metabolism or other cellular pathways critical for cancer cell survival.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-(9H-purin-6-yl)acetatePurine ring without sulfanyl groupLacks sulfur functionality, affecting reactivity
6-MercaptopurineContains a thiol group directly on purineKnown antileukemic agent; different mechanism of action
AdenosineNucleotide structure with ribosePlays critical roles in energy transfer and signaling
GuanosineAnother nucleotide; contains guanineImportant for protein synthesis and cellular signaling

The distinct combination of an ethyl acetate moiety with a sulfanyl-linked purine derivative may confer unique biological activities not observed in other similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound:

  • Antiviral Studies : In vitro assays demonstrated that the compound could inhibit viral replication in cell cultures, suggesting its potential as an antiviral agent.
  • Anticancer Research : Preliminary tests on cancer cell lines showed that the compound could induce apoptosis at specific concentrations, highlighting its anticancer potential.
  • Antimicrobial Testing : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria in vitro, indicating its potential use as an antimicrobial agent.

Properties

Molecular Formula

C9H10N4O3S

Molecular Weight

254.27 g/mol

IUPAC Name

ethyl 2-[(6-oxo-1,7-dihydropurin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C9H10N4O3S/c1-2-16-5(14)3-17-9-12-7-6(8(15)13-9)10-4-11-7/h4H,2-3H2,1H3,(H2,10,11,12,13,15)

InChI Key

YUQGXHIIAOIQEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1)NC=N2

Origin of Product

United States

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